Superior Cytotoxicity of Deoxypodophyllotoxin Versus Podophyllotoxin and Picropodophyllotoxin in Colorectal Cancer Cell Models
In a direct head-to-head comparison using the MTT assay across three human colorectal adenocarcinoma cell lines, deoxypodophyllotoxin (DPT) exhibited markedly lower IC50 values (higher potency) than both podophyllotoxin and picropodophyllotoxin, establishing a clear potency advantage in colon cancer models [1].
| Evidence Dimension | Cytotoxicity (IC50, nM) |
|---|---|
| Target Compound Data | DPT IC50: 56.1 nM (HT29), 23.4 nM (DLD1), 26.9 nM (Caco2) |
| Comparator Or Baseline | Podophyllotoxin IC50: 694.7 nM (HT29), 461.8 nM (DLD1), 380.5 nM (Caco2); Picropodophyllotoxin IC50: 532.1 nM (HT29), 580.1 nM (DLD1), 334.0 nM (Caco2) |
| Quantified Difference | DPT is 6.2- to 19.7-fold more potent than podophyllotoxin; 9.5- to 24.8-fold more potent than picropodophyllotoxin across the three cell lines |
| Conditions | HT29, DLD1, and Caco2 cells seeded at (2–5)×10³ cells/well, 48 h incubation, MTT assay, triplicate experiments |
Why This Matters
This potency differential justifies selecting DPT over podophyllotoxin or picropodophyllotoxin when screening for colorectal cancer antiproliferative agents, particularly when nanomolar-range activity is required.
- [1] PMC6601030. Table 1: Cytotoxicity (IC50, nM) of podophyllotoxin, picropodophyllotoxin, and deoxypodophyllotoxin against HT29, DLD1, and Caco2 colorectal cancer cell lines. Int J Mol Sci. 2019;20(11):2612. doi:10.3390/ijms20112612 View Source
